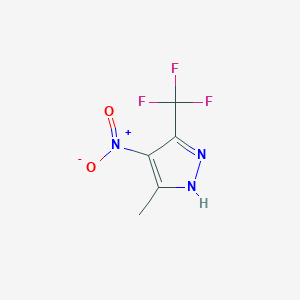

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3O2/c1-2-3(11(12)13)4(10-9-2)5(6,7)8/h1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVQCTATYLWIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379554 | |

| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27116-80-9 | |

| Record name | 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a valuable building block in medicinal and agricultural chemistry. The synthesis is a two-step process commencing with the cyclocondensation of a fluorinated β-diketone and hydrazine, followed by regioselective nitration of the resulting pyrazole intermediate. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow.

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Product | Yield (%) | Analytical Data |

| 1 | Cyclocondensation | 1,1,1-Trifluoro-2,4-pentanedione, Hydrazine Hydrate | 5-methyl-3-(trifluoromethyl)-1H-pyrazole | 77-95% | ¹H NMR (CDCl₃): δ 2.35 (s, 3H), 6.32 (s, 1H), 9.88 (br s, 1H)[1] |

| 2 | Nitration | 5-methyl-3-(trifluoromethyl)-1H-pyrazole, Nitric Acid, Sulfuric Acid | This compound | Not Reported | Molecular Formula: C₅H₄F₃N₃O₂[2] |

Experimental Protocols

Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

This procedure details the formation of the pyrazole ring through the reaction of a β-diketone with hydrazine.[1][3]

Materials:

-

1,1,1-Trifluoro-2,4-pentanedione (1 equivalent)

-

Hydrazine hydrate (1 equivalent)

-

Methanol or Ethanol

Procedure:

-

In a round-bottom flask, dissolve 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in methanol (approximately 4.4 mL per gram of diketone).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add hydrazine hydrate (1 equivalent) to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 16 hours.

-

Remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is 5-methyl-3-(trifluoromethyl)-1H-pyrazole, which can be obtained as a yellow solid.[1] A reported yield for a similar procedure is 77%.[3]

-

The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This protocol describes the regioselective nitration of the pyrazole intermediate at the 4-position. This method is adapted from established procedures for the nitration of substituted pyrazoles.

Materials:

-

5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent)

-

Concentrated Sulfuric Acid

-

Concentrated Nitric Acid

Procedure:

-

In a round-bottom flask, carefully add 5-methyl-3-(trifluoromethyl)-1H-pyrazole (1 equivalent) to a cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid. The pyrazole ring is deactivated by the trifluoromethyl group, thus requiring strong nitrating conditions.

-

Maintain the temperature at 0-10 °C and stir the reaction mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, carefully pour the mixture onto crushed ice.

-

The precipitated solid product, this compound, is then collected by filtration.

-

Wash the collected solid with cold water until the filtrate is neutral.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

References

- 1. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 2. 5-METHYL-4-NITRO-3-(TRIFLUOROMETHYL)PYRAZOL [chemicalbook.com]

- 3. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive characterization of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates known information and supplements it with data from structurally analogous pyrazole derivatives. The guide covers physicochemical properties, spectroscopic data, representative experimental protocols for synthesis and characterization, and a discussion of the potential biological significance of this class of compounds. The information is presented to be a valuable resource for researchers working with or considering the use of substituted pyrazoles in their work.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, the following table summarizes its calculated properties and provides experimental data for structurally related compounds to offer a comparative context.

| Property | This compound (Predicted/Calculated) | 5-methyl-3-nitro-1H-pyrazole[1] | 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole[2] | 5-[4-nitro-3-(trifluoromethyl)phenyl]-1H-pyrazole[3] |

| CAS Number | 27116-80-9 | 34334-96-8 | 656825-78-4 | 1297539-34-4 |

| Molecular Formula | C₅H₄F₃N₃O₂ | C₄H₅N₃O₂ | C₇H₆BrF₅N₂O | C₁₀H₆F₃N₃O₂ |

| Molecular Weight | 195.1 g/mol | 127.10 g/mol | 309.03 g/mol | 257.17 g/mol |

| Exact Mass | 195.02555 g/mol | 127.038176411 Da | 307.95837 Da | 257.04121093 Da |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Data not available | Data not available | Data not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are representative chemical shifts for similar structures. Actual shifts for the target compound may vary.

¹H NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | 10.0 - 13.0 | Broad Singlet | The chemical shift of the N-H proton can be highly variable and dependent on solvent and concentration. |

| C-CH₃ | 2.3 - 2.6 | Singlet | The methyl group protons are expected to appear as a singlet. |

¹³C NMR (Carbon NMR)

| Carbon | Expected Chemical Shift (ppm) | Notes |

| C-CF₃ | 120 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| C-NO₂ | 145 - 155 | The carbon bearing the nitro group is expected to be significantly deshielded. |

| Pyrazole Ring Carbons | 110 - 150 | The chemical shifts of the pyrazole ring carbons will vary depending on the substitution pattern. |

| C-CH₃ | 10 - 15 | The methyl carbon is expected in the aliphatic region. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3100 - 3300 | Medium, Broad |

| C-H Stretch (methyl) | 2900 - 3000 | Medium |

| C=N Stretch (pyrazole ring) | 1580 - 1620 | Medium to Strong |

| N-O Stretch (nitro group) | 1500 - 1550 (asymmetric) | Strong |

| 1340 - 1380 (symmetric) | Strong | |

| C-F Stretch (trifluoromethyl) | 1100 - 1250 | Strong |

Mass Spectrometry (MS)

| Ion | Expected m/z | Notes |

| [M]+ | 195.03 | Molecular ion peak. |

| [M-NO₂]+ | 149.03 | Loss of the nitro group. |

| [M-CF₃]+ | 126.04 | Loss of the trifluoromethyl group. |

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of substituted pyrazoles, adapted from established methods for similar compounds.

Synthesis of Substituted Pyrazoles

A common method for the synthesis of pyrazole derivatives is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]

Representative Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add the hydrazine derivative (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

Characterization Methods

3.2.1. NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Data Processing: Process the acquired data using appropriate software to obtain the final spectra.

3.2.2. IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). For solids, a small amount of the sample can also be analyzed directly using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

Visualizations

Synthesis and Characterization Workflow

References

- 1. 5-methyl-3-nitro-1H-pyrazole | C4H5N3O2 | CID 135463736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole | C7H6BrF5N2O | CID 11722838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

An In-depth Technical Guide to 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic organic compound that has garnered attention in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a pyrazole core substituted with a methyl group, a nitro group, and a trifluoromethyl group, imparts a unique combination of electronic and steric properties. These characteristics make it a valuable building block for the synthesis of more complex molecules with potential biological activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties and Data

While extensive experimental data for this compound is not widely available in publicly accessible literature, the following table summarizes its fundamental chemical identifiers.

| Property | Value | Source |

| Chemical Name | This compound | ChemicalBook |

| CAS Number | 27116-80-9 | ChemicalBook |

| Molecular Formula | C₅H₄F₃N₃O₂ | ChemicalBook |

| Molecular Weight | 209.10 g/mol | Calculated |

Synthesis and Reactivity

Synthesis

A documented synthetic application of this compound is as a key intermediate in the preparation of the highly selective GLUT1 inhibitor, BAY-876. The synthesis of the pyrazole itself is not detailed in this context, but its subsequent reaction is described.

Experimental Protocol: N-alkylation of this compound

This protocol describes the N-alkylation of the pyrazole, a crucial step in the synthesis of more complex derivatives.

-

Reaction: this compound is reacted with 4-(bromomethyl)benzonitrile in the presence of cesium carbonate in acetonitrile.

-

Procedure:

-

Dissolve this compound in acetonitrile.

-

Add 4-(bromomethyl)benzonitrile and cesium carbonate to the solution.

-

Stir the suspension at 60°C.

-

Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS).

-

Upon completion, the product, N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]amine, can be isolated and purified using standard techniques.

-

The following diagram illustrates the general workflow for the N-alkylation of the title compound.

Reactivity

The chemical structure of this compound suggests several key areas of reactivity:

-

N-H Acidity: The proton on the pyrazole nitrogen is acidic and can be removed by a base, facilitating N-alkylation, N-arylation, and other N-functionalization reactions.

-

Nitro Group: The electron-withdrawing nitro group deactivates the pyrazole ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group can also be reduced to an amino group, providing a handle for further derivatization.

-

Trifluoromethyl Group: This strongly electron-withdrawing group influences the acidity of the N-H proton and the overall electronic properties of the pyrazole ring.

-

Methyl Group: The methyl group is a potential site for oxidation or halogenation under specific conditions.

Potential Applications

Medicinal Chemistry

As demonstrated by its use in the synthesis of BAY-876, this compound is a valuable scaffold for the development of therapeutic agents. The pyrazole core is a common motif in many biologically active compounds. The subsequent reduction of the nitro group to an amine allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

The following diagram illustrates the logical relationship of this compound as a building block in drug discovery.

Agrochemicals

This compound is also recognized as a precursor for the synthesis of agrochemicals.[1] The pyrazole scaffold is present in numerous herbicides, fungicides, and insecticides. The trifluoromethyl group is known to enhance the biological activity of many agrochemicals. The nitro group can be converted to an amine, which is a common toxophore or a point for further chemical modification to optimize activity and selectivity.

Safety and Handling

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

Conclusion

This compound is a synthetically versatile building block with significant potential in both medicinal chemistry and agrochemical development. While detailed characterization data remains limited in the public domain, its role as a precursor to a potent GLUT1 inhibitor highlights its importance. Further research into the synthesis, reactivity, and biological properties of this compound and its derivatives is warranted to fully explore its potential in various scientific and industrial applications. Researchers and drug development professionals are encouraged to consider this scaffold in their design and synthesis of novel bioactive molecules.

References

Spectroscopic Analysis of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic characterization of the novel compound 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, Mass Spectrometry - MS, and Ultraviolet-Visible - UV-Vis) for this particular molecule is not publicly available at this time. This indicates that the compound may be a novel synthetic target or a proprietary intermediate with limited published characterization data.

In the absence of specific data, this document provides a generalized framework for the spectroscopic analysis of a new chemical entity such as this compound. This includes a recommended experimental workflow and a discussion of the expected spectroscopic features based on its chemical structure.

Introduction

This compound is a heterocyclic compound featuring a pyrazole core, which is a common scaffold in medicinal chemistry. The presence of a methyl group, a nitro group, and a trifluoromethyl group suggests a unique electronic and steric profile that could be of interest for various applications, including drug development. A thorough spectroscopic characterization is the cornerstone of confirming the identity, purity, and structure of such a novel compound.

General Experimental Workflow for Spectroscopic Characterization

The comprehensive analysis of a new chemical entity involves a multi-technique approach to elucidate its structure and purity. The following workflow represents a standard procedure for the characterization of a synthesized compound like this compound.

Predicted Spectroscopic Data

While experimental data is unavailable, the expected spectroscopic characteristics can be predicted based on the structure of this compound.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) and a singlet for the N-H proton of the pyrazole ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the methyl carbon, the carbons of the pyrazole ring, and the carbon of the trifluoromethyl group. The quaternary carbons would likely show lower intensity.

-

¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

Mass Spectrometry

The mass spectrum would be crucial for determining the molecular weight of the compound. The nominal mass can be calculated from its molecular formula: C₅H₄F₃N₃O₂. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns could offer further structural insights.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

-

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

C-H stretch: Around 2900-3000 cm⁻¹ for the methyl group.

-

N=O stretch (asymmetric and symmetric): Strong bands typically in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-F stretch: Strong absorptions in the range of 1000-1350 cm⁻¹.

-

C=N and C=C stretches: In the fingerprint region, characteristic of the pyrazole ring.

UV-Vis Spectroscopy

The UV-Vis spectrum would reveal information about the electronic transitions within the molecule. The presence of the nitro group and the pyrazole ring, which are chromophores, would likely result in absorption bands in the UV region.

Experimental Protocols (Generalized)

In the absence of specific published methods for this compound, the following are generalized protocols that would be suitable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at room temperature. Standard pulse programs should be used.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) or a gas chromatograph-mass spectrometer (GC-MS).

-

Sample Preparation: For ESI, dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the ion source. For GC-MS, dissolve the sample in a volatile solvent.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Data Acquisition: Scan the absorbance of the solution over a range of wavelengths (e.g., 200-800 nm).

Conclusion

While specific, experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides a comprehensive framework for its characterization. The outlined experimental workflow and predicted spectral features offer a solid foundation for researchers and scientists working on the synthesis and analysis of this and other novel pyrazole derivatives. The successful characterization of this molecule will be a valuable contribution to the field, potentially enabling its further investigation in drug discovery and materials science.

Trifluoromethyl-Substituted Pyrazoles: A Deep Dive into Their Physicochemical Properties for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is a privileged substituent known for its profound impact on a molecule's physicochemical and pharmacokinetic properties. When appended to the versatile pyrazole scaffold—a core motif in numerous pharmaceuticals and agrochemicals—the resulting trifluoromethyl-substituted pyrazoles exhibit a unique profile that is highly attractive for drug development. This technical guide provides a comprehensive overview of the core physicochemical properties of these compounds, complete with experimental protocols and visual workflows to aid researchers in their quest for novel therapeutics.

The Influence of the Trifluoromethyl Group: A Physicochemical Overview

The introduction of a trifluoromethyl group to a pyrazole ring dramatically alters its electronic and steric landscape, leading to significant changes in its acidity (pKa), lipophilicity (logP), solubility, and metabolic stability. Understanding these shifts is critical for predicting a compound's behavior in biological systems. The high electronegativity of the fluorine atoms in the CF₃ group creates a strong electron-withdrawing effect, which is fundamental to many of the observed property changes.

Key Physicochemical Properties

-

pKa (Acidity/Basicity): The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the pyrazole N-H proton. This is due to the stabilization of the resulting conjugate base. The pKa of the parent pyrazole is approximately 14, while the introduction of a CF₃ group can lower this value substantially.

-

Lipophilicity (logP/logD): The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88.[1] Consequently, its incorporation into the pyrazole ring generally leads to a significant increase in the compound's logP value, which can enhance membrane permeability and binding to hydrophobic pockets of target proteins.[1][2]

-

Aqueous Solubility: While increasing lipophilicity, the trifluoromethyl group often leads to a decrease in aqueous solubility. This is a critical consideration in drug design, as poor solubility can hinder absorption and bioavailability.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[1][4] This "metabolic blocking" effect can significantly increase the half-life of a drug candidate, leading to improved pharmacokinetic profiles.[1][4]

Quantitative Physicochemical Data

The following tables summarize key physicochemical data for a selection of trifluoromethyl-substituted pyrazoles found in the literature.

| Compound | pKa | Measurement Method | Reference |

| 3-(Trifluoromethyl)-1H-pyrazole | ~9.5 | 19F NMR | [5] |

| 3,5-Bis(trifluoromethyl)-1H-pyrazole | ~6.5 | 19F NMR | [5] |

| 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol | N/A | N/A | [6] |

| Compound | logP | Measurement Method | Reference |

| 3-(Trifluoromethyl)-1H-pyrazole | 1.35 | Calculated | |

| 3,5-Diphenyl-1-(trifluoromethyl)-1H-pyrazole | N/A | N/A | [7] |

| 3-Methyl-5-phenyl-1-(trifluoromethyl)-1H-pyrazole | N/A | N/A | [7] |

| Compound | Aqueous Solubility (QPlogS) | Reference |

| Trifluoromethyl-substituted pyrazole-carboxamides | Varies (data not specified) | [8] |

| Compound | Metabolic Stability (in vitro) | Test System | Reference |

| Picornavirus inhibitors with (trifluoromethyl)oxadiazole moiety | Showed a global protective effect against hepatic metabolism compared to the corresponding methyl analogue.[4] | Monkey liver microsomes | [4] |

| Trifluoromethyl-substituted phenyl pyrazole derivatives | Generally enhanced metabolic stability.[1] | General observation | [1] |

Experimental Protocols

Detailed and validated experimental protocols are essential for accurately determining the physicochemical properties of novel compounds. Below are methodologies for key experiments.

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of an acid or base to a solution of the compound and monitoring the pH change. The pKa is the pH at which the compound is 50% ionized.[9][10][11]

Materials:

-

Calibrated pH meter and electrode

-

Potentiometer

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Nitrogen gas

-

Test compound

Procedure:

-

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

-

Sample Preparation: Prepare a 1 mM solution of the test compound.[9] The solution should contain 0.15 M KCl to maintain a constant ionic strength.[9]

-

Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide.[9]

-

Titration: Place the solution in a reaction vessel on a magnetic stirrer and immerse the pH electrode.[9] Titrate the solution with standardized 0.1 M HCl or 0.1 M NaOH, adding the titrant in small increments.[9]

-

Data Collection: Record the pH after each addition of titrant, ensuring the reading is stable (drift < 0.01 pH units per minute).[9]

-

Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point.[10]

Determination of logP by the Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.[12][13][14][15][16]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (e.g., PBS pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Vials with screw caps

-

Rotator or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Phase Preparation: Pre-saturate the n-octanol with water/buffer and the water/buffer with n-octanol by mixing them and allowing the phases to separate for at least 24 hours.[15]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[12] Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated water/buffer.[12]

-

Partitioning: Cap the vial and shake it for a set period (e.g., 1 hour) to allow the compound to partition between the two phases.[12]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method like HPLC.[14]

-

Calculation: Calculate the logP using the formula: logP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).[16]

Determination of Aqueous Solubility by the Shake-Flask Method

This "gold standard" method determines the equilibrium solubility of a compound in an aqueous medium.[17][18][19]

Materials:

-

Aqueous buffer of desired pH

-

Test compound (solid form)

-

Vials with screw caps

-

Orbital shaker with temperature control (37 ± 1 °C)

-

Filtration or centrifugation equipment

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

-

Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 37 °C) and agitate for a sufficient time (e.g., 24-72 hours) to reach equilibrium.[18]

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[18]

-

Sample Dilution: Immediately dilute the supernatant to prevent precipitation.[18]

-

Quantification: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method.[17]

-

Reporting: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[20][21][22]

Materials:

-

Liver microsomes (e.g., human, rat, mouse)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

NADPH regenerating system (cofactor)

-

Test compound and positive control compounds

-

Incubator or water bath (37 °C)

-

Quenching solution (e.g., cold acetonitrile with an internal standard)

-

96-well plates

-

LC-MS/MS for analysis

Procedure:

-

Incubation Preparation: Prepare a mixture of liver microsomes and the test compound in phosphate buffer in a 96-well plate. Pre-incubate at 37 °C.

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[20]

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the cold quenching solution.[23]

-

Sample Processing: Centrifuge the plate to pellet the precipitated protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.[20]

-

Data Analysis: Plot the percentage of the parent compound remaining versus time. From this curve, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[20]

Visualizing Workflows and Concepts

Graphviz diagrams provide a clear visual representation of complex processes and relationships.

Caption: A generalized workflow for the synthesis of trifluoromethyl-substituted pyrazoles.

Caption: Workflow for determining in vitro metabolic stability.

Caption: Physicochemical impact of CF₃ substitution on the pyrazole core.

References

- 1. mdpi.com [mdpi.com]

- 2. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. nbinno.com [nbinno.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. enamine.net [enamine.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. acdlabs.com [acdlabs.com]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. who.int [who.int]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 20. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 22. bioivt.com [bioivt.com]

- 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

Exploring the Bioactivity of Novel Pyrazole Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry. Its versatile structure allows for diverse chemical modifications, leading to the discovery of novel compounds with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the bioactivity of recently developed pyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document details key experimental protocols, presents quantitative bioactivity data in a clear, comparative format, and visualizes the underlying molecular mechanisms and experimental workflows.

Quantitative Bioactivity Data

The following tables summarize the in vitro bioactivity of various novel pyrazole compounds against different targets. The half-maximal inhibitory concentration (IC50) and zone of inhibition are key metrics used to quantify the potency of these compounds.

Anticancer Activity

The cytotoxic effects of novel pyrazole derivatives have been extensively studied against a variety of human cancer cell lines. The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of cancer cells, are presented below. Lower IC50 values indicate higher potency.

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole-naphthalene analogs | MCF7 (Breast) | Not specified, but analog 10 showed highest activity | [1] |

| Substituted aryl urea derivatives of pyrimidine-pyrazole | MCF7, A549, Colo205, A2780 | 0.01 - 0.65 | [1] |

| Pyrazole benzothiazole hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | [1] |

| 3,5-disubtituted 1,4-benzoxazine-pyrazole hybrids | MCF7, A549, HeLa, PC3 | Not specified | [1] |

| Pyrazole ring-containing isolongifolanone derivatives | MCF7 | 5.21 | [1] |

| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5) | HepG 2 (Liver) | 8.5 | [2] |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (24h), 6.45 (48h) | [3][4] |

| 1,3,5-trisubstituted-1H-pyrazole derivatives (10b and 10c) | MCF-7, A549, PC-3 | Not specified, but showed notable potency | [5] |

| Diphenyl pyrazole–chalcone derivatives (6b and 6d) | HNO-97 (Head and Neck) | 10 and 10.56 | [6] |

| Sugar-based pyrazole derivatives | HepG2, A549 | Good inhibitory activity | [7] |

| Pyrazole benzamide and pyrazole dihydro triazinone derivatives | HCT-116, MCF-7 | 7.74‒82.49 (HCT-116), 4.98‒92.62 (MCF-7) | [7] |

| Benzimidazole linked pyrazole derivative[7] | A549 (Lung) | 2.2 | [7] |

| Pyrazoline derivative 1b | HepG-2 (Liver) | 6.78 | [8] |

| Pyrazoline derivative 2b | HepG-2 (Liver) | 16.02 | [8] |

Antimicrobial Activity

Novel pyrazole compounds have demonstrated significant potential in combating various microbial pathogens. The antimicrobial efficacy is often evaluated by the zone of inhibition in agar diffusion assays and the minimum inhibitory concentration (MIC).

| Compound/Derivative Series | Microbial Strain | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |

| N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) benzenesulfonamides (4b, 4d, 4e) | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Aspergillus flavus | Significant activity | [9] |

| Chloro-substituted acetoxysulfonamide pyrazole derivatives | Staphylococcus aureus, Candida albicans | Most active among tested compounds | [10][11][12] |

| 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde [III]c and [III]e | Staphylococcus aureus (G+), Klebsiella pneumoniae (G-) | Promising activity | [13] |

| Pyrazole derivatives (C. 5, C. 7, C. 9, C. 11, C. 15) | Staphylococcus aureus, E. coli, Klebsiella pneumoniae | Promising results | [14] |

| Pyrazole derivative 165 | E. coli | Potent | [15][16] |

| Pyrazole derivative 166 | S. aureus, S. pyogenes, C. albicans | Potent | [15][16] |

Anti-inflammatory Activity

The anti-inflammatory potential of novel pyrazole derivatives is often assessed using in vivo models, such as the carrageenan-induced paw edema assay in rats. The percentage of edema inhibition is a key parameter to determine the anti-inflammatory efficacy.

| Compound/Derivative | Dosage | Edema Inhibition (%) | Time Point | Reference |

| Pyrazole derivative (K-3) | 50 mg/kg p.o. | 48.9 | 3 h (formaldehyde-induced) | [17] |

| Pyrazole derivative (K-3) | 100 mg/kg p.o. | 68.7 | 3 h (formaldehyde-induced) | [17] |

| Pyrazole derivative (K-3) | 200 mg/kg p.o. | 79.1 | 3 h (formaldehyde-induced) | [17] |

| Pyrazole derivative (K-3) | 100 mg/kg p.o. | 52.0 | 4 h (carrageenan-induced) | [17] |

| 1,3,5-triazine derivative 1 | 200 mg/kg i.p. | 96.31 | 4 h | [18] |

| 1,3,5-triazine derivative 3 | 200 mg/kg i.p. | 99.69 | 4 h | [18] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validation of bioactivity studies. This section provides methodologies for key assays cited in the evaluation of novel pyrazole compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)[20]

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[21]

-

96-well microtiter plates

-

Test pyrazole compounds

-

Cancer cell lines

-

Complete cell culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[22]

-

Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. After 24 hours of incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[22]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.[19] During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[23]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[23]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[9]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial and/or fungal strains

-

Test pyrazole compounds

-

Sterile cork borer (6-8 mm diameter)

-

Standard antibiotic and antifungal drugs (e.g., Ciprofloxacin, Fluconazole)[9]

-

Solvent (e.g., DMSO)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the MHA plates using a sterile cotton swab.

-

Well Creation: Create wells in the agar using a sterile cork borer.[9]

-

Compound Application: Add a defined volume (e.g., 50-100 µL) of the test pyrazole compound solution (at a known concentration) into each well. Also, include wells for the solvent control and standard antimicrobial drugs.[13]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[13] A larger zone of inhibition indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema in Rats

This is a well-established in vivo model for screening the acute anti-inflammatory activity of new compounds.[24]

Materials:

-

Wistar rats (150-200 g)

-

Carrageenan solution (1% w/v in sterile saline)

-

Test pyrazole compounds

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac sodium)

-

Pletismometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping and Fasting: Divide the animals into different groups (e.g., control, standard, and test groups). Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test pyrazole compounds and the standard drug orally or intraperitoneally at a specific dose. The control group receives only the vehicle.[18]

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[25]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[25]

-

Data Analysis: Calculate the percentage of edema inhibition for each treatment group at each time point using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Visualization of Pathways and Workflows

Understanding the molecular mechanisms and experimental processes is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathways

Novel pyrazole compounds often exert their anticancer effects by modulating critical cellular signaling pathways, leading to apoptosis and cell cycle arrest.

Caption: Apoptosis induction by pyrazole compounds.

Caption: Cell cycle arrest mechanism of pyrazole compounds.

Experimental Workflow

The discovery and development of novel bioactive pyrazole compounds follow a systematic workflow from synthesis to biological evaluation.

Caption: General workflow for pyrazole drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological evaluation of novel pyrazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemmethod.com [chemmethod.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The effects of newly synthesized pyrazole derivatives on formaldehyde-, carrageenan-, and dextran-induced acute paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 20. broadpharm.com [broadpharm.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. texaschildrens.org [texaschildrens.org]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 25. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Initial Screening of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole Bioactivity

Introduction to Pyrazole Scaffolds in Drug Discovery

Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds with a wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and herbicidal properties. The introduction of substituents such as a methyl group, a nitro group, and a trifluoromethyl group can significantly modulate the physicochemical properties and biological efficacy of the pyrazole core. The electron-withdrawing nature of the nitro and trifluoromethyl groups, in particular, can enhance the interaction of these molecules with biological targets.

Postulated Bioactivity Profile

Based on the bioactivities observed for structurally analogous pyrazole compounds, 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole is postulated to exhibit potential in the following areas:

-

Anticancer Activity: Numerous pyrazole derivatives have been investigated as potential antitumor agents.[1][2][3] The presence of the trifluoromethyl group is a common feature in many anticancer agents, and nitropyrazoles have also demonstrated cytotoxic effects.

-

Antimicrobial Activity: Pyrazole-based compounds have shown broad-spectrum antimicrobial activity against various bacterial and fungal strains.[4][5][6][7] The combination of the pyrazole nucleus with nitro and trifluoromethyl moieties may lead to potent antimicrobial agents.

-

Herbicidal Activity: The pyrazole scaffold is a key component in several commercial herbicides.[8][9][10] Specifically, pyrazoles with halogenated substituents are known to exhibit significant herbicidal effects. The trifluoromethyl group in the target molecule suggests a potential for herbicidal activity.

Experimental Protocols for Bioactivity Screening

This section details standardized in vitro protocols for the initial screening of the anticancer, antimicrobial, and herbicidal activities of this compound.

A common initial step in assessing anticancer potential is to evaluate the cytotoxicity of the compound against a panel of cancer cell lines.

3.1.1. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Lines: A panel of human cancer cell lines should be used, for example:

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Initial screening for antimicrobial activity typically involves agar diffusion methods followed by the determination of the minimum inhibitory concentration (MIC).

3.2.1. Agar Well Diffusion Method

This method provides a qualitative assessment of antimicrobial activity.

-

Microbial Strains:

-

Procedure:

-

Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Spread a standardized inoculum of the microbial suspension over the agar surface.

-

Create wells (6 mm diameter) in the agar and add a defined volume of the test compound solution (e.g., 100 µg/mL in DMSO).

-

Incubate the plates at 37°C for 24 hours (bacteria) or 28°C for 48-72 hours (fungi).

-

Measure the diameter of the zone of inhibition around each well.

-

3.2.2. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Procedure (Broth Microdilution Method):

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized microbial suspension.

-

Incubate the plates under the same conditions as the agar diffusion method.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

-

The initial screening for herbicidal activity is often conducted on model plant species.

3.3.1. Seed Germination and Root Growth Inhibition Assay

-

Plant Species: Arabidopsis thaliana, Echinochloa crusgalli (barnyard grass), Brassica napus (rapeseed).[11]

-

Procedure:

-

Sterilize seeds and place them on filter paper in petri dishes containing different concentrations of the test compound dissolved in a suitable solvent (e.g., acetone or ethanol) and diluted with water.

-

Incubate the petri dishes in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 7-14 days), measure the germination rate and the root length of the seedlings.

-

-

Data Analysis: Calculate the percentage of inhibition for both germination and root growth compared to a solvent-treated control. The EC50 value (the concentration causing 50% inhibition) can be determined.

Data Presentation

All quantitative data from the initial screening should be summarized in tables for clear comparison.

Table 1: Postulated Cytotoxicity of this compound against Human Cancer Cell Lines

| Cancer Cell Line | Postulated IC50 (µM) |

|---|---|

| MCF-7 | 10 - 20 |

| DU145 | 15 - 30 |

| A2058 | 20 - 40 |

| HeLa | 25 - 50 |

| PANC-1 | 30 - 60 |

Note: These values are hypothetical and based on the activity of related pyrazole derivatives.[1][2]

Table 2: Postulated Antimicrobial Activity of this compound

| Microbial Strain | Zone of Inhibition (mm) | Postulated MIC (µg/mL) |

|---|---|---|

| S. aureus | 15 - 20 | 8 - 16 |

| B. subtilis | 12 - 18 | 16 - 32 |

| E. coli | 10 - 15 | 32 - 64 |

| K. pneumoniae | 8 - 12 | 64 - 128 |

| C. albicans | 14 - 19 | 8 - 32 |

| A. niger | 11 - 16 | 16 - 64 |

Note: These values are hypothetical and based on the activity of related pyrazole derivatives.[4][5]

Table 3: Postulated Herbicidal Activity of this compound

| Plant Species | Root Growth Inhibition EC50 (µM) |

|---|---|

| A. thaliana | 5 - 15 |

| E. crusgalli | 10 - 25 |

| B. napus | 20 - 50 |

Note: These values are hypothetical and based on the activity of related pyrazole derivatives.[8][11]

Visualizations

The following diagrams, generated using the DOT language, illustrate a general synthetic pathway for pyrazole derivatives and a hypothetical experimental workflow for bioactivity screening.

References

- 1. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. tandfonline.com [tandfonline.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. mdpi.com [mdpi.com]

- 9. Advances in Pyrazole as an Active Fragment for Herbicide Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: A Search for a Non-Existent Structure

A comprehensive search of publicly available scientific databases and literature has revealed no experimental data on the crystal structure of 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole. While the molecular formula, C5H4F3N3O2, is listed by some chemical suppliers, no crystallographic studies, detailed experimental protocols for its synthesis and crystallization, or associated spectroscopic and analytical data appear to have been published in the peer-reviewed literature.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's three-dimensional structure and the experimental methodologies used to determine it. However, the absence of this foundational data in the public domain precludes the creation of such a guide.

Information was found for structurally related compounds, which are detailed below. It is crucial to note that the data for these related molecules cannot be extrapolated to accurately predict the precise crystal packing, bond angles, and intermolecular interactions of the target compound, this compound.

Related Compounds with Available Structural Information:

Several pyrazole derivatives with some of the same functional groups have been synthesized and their crystal structures determined. These include:

-

5-Methyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the nitro group at the 4-position. Studies on this molecule have focused on its spectroscopic characteristics and computational analysis.

-

5-methyl-3-nitro-1H-pyrazole: This derivative is missing the trifluoromethyl group. Chemical and physical properties are available in public databases.

-

Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This molecule contains a trifluoromethyl group and a nitro-substituted phenyl ring, but the substitution pattern on the pyrazole core is different.

The synthesis and characterization of various other trifluoromethylated and nitrated pyrazoles have been reported, often in the context of their potential applications in medicinal and agricultural chemistry. However, none of these publications describe the specific isomer requested.

Conclusion

At present, the crystal structure of this compound remains undetermined and unreported in the accessible scientific literature. Therefore, a technical guide on its core crystal structure, including data tables, experimental protocols, and visualizations, cannot be provided. Researchers interested in this specific molecule would need to undertake its synthesis and subsequent crystallographic analysis to elucidate its three-dimensional structure.

The Multifaceted Mechanisms of Action of Nitropyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitropyrazoles, a class of heterocyclic compounds characterized by a pyrazole ring bearing one or more nitro groups, have emerged as a versatile scaffold in medicinal chemistry. Their biological activities are diverse, ranging from anticancer and antimicrobial to cardiovascular effects. This technical guide provides an in-depth exploration of the core mechanisms of action of nitropyrazole derivatives, with a particular focus on their anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in drug discovery and development.

Introduction

The pyrazole nucleus is a privileged structure in drug design, and the addition of a nitro group can significantly modulate the compound's physicochemical properties and biological activity. The electron-withdrawing nature of the nitro group can influence molecular interactions, metabolic stability, and the generation of reactive species, leading to a variety of pharmacological effects. This guide will dissect the primary mechanisms through which nitropyrazoles exert their biological effects, focusing on anticancer activities such as the induction of oxidative stress-mediated apoptosis and cell cycle arrest, as well as their role as calcium channel blockers.

Anticancer Mechanisms of Action

Nitropyrazole derivatives have demonstrated significant potential as anticancer agents through several distinct mechanisms. The following sections will elaborate on the most prominent pathways.

Induction of Apoptosis via Reactive Oxygen Species (ROS) Production

A primary mechanism by which nitropyrazoles induce cancer cell death is through the generation of reactive oxygen species (ROS), leading to oxidative stress and the subsequent activation of apoptotic pathways.

Mechanism Overview: Certain nitropyrazole compounds, upon entering cancer cells, are believed to undergo metabolic reduction of the nitro group, a process that can generate superoxide radicals and other ROS. This surge in intracellular ROS overwhelms the cellular antioxidant defense systems, leading to oxidative damage to lipids, proteins, and DNA. The accumulation of ROS can trigger the intrinsic apoptotic pathway through the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases.

Experimental Protocols:

-

Cytotoxicity Assessment (MTT Assay): A colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the nitropyrazole compound for 24-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

-

Detection of Intracellular ROS (DCFH-DA Assay): A common method to measure intracellular ROS levels.[2][3]

-

Culture cells in a 96-well plate or on coverslips.

-

Load the cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate.

-

Wash the cells to remove excess probe.

-

Treat the cells with the nitropyrazole compound.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

-

-

Quantification of Apoptosis (Annexin V/Propidium Iodide Staining): A flow cytometry-based assay to differentiate between viable, apoptotic, and necrotic cells.[4][5]

-

Treat cells with the nitropyrazole compound for the desired time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Cell Cycle Arrest

Certain nitropyrazole derivatives have been shown to halt the progression of the cell cycle in cancer cells, preventing their proliferation.

Mechanism Overview: The cell cycle is a tightly regulated process, and its disruption can lead to cell death. Some nitropyrazoles can interfere with the expression or activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). This interference can lead to an accumulation of cells in a specific phase of the cell cycle, most commonly the G2/M phase, thereby inhibiting cell division and tumor growth.

Experimental Protocol:

-

Cell Cycle Analysis by Propidium Iodide Staining: A standard flow cytometry method to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7][8]

-

Seed cells and treat with the nitropyrazole compound for a specified duration (e.g., 24 hours).

-

Harvest the cells, including both adherent and floating populations.

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark.

-

Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G1, S, and G2/M phases of the cell cycle.

-

Modulation of Signaling Pathways

Nitropyrazoles can also exert their anticancer effects by modulating key intracellular signaling pathways that are often dysregulated in cancer.

Mechanism Overview: Signaling pathways such as the MAPK (mitogen-activated protein kinase) cascade are crucial for cell proliferation, differentiation, and survival. Some pyrazole derivatives have been found to alter the phosphorylation status of key proteins in these pathways, such as ERK, p38, and JNK. For instance, the dephosphorylation (inactivation) of pro-survival kinases like ERK and the hyperphosphorylation (activation) of stress-activated kinases like JNK can shift the cellular balance towards apoptosis.

Experimental Protocol:

-

Western Blotting for Signaling Protein Phosphorylation: A technique to detect and quantify the phosphorylation status of specific proteins in a sample.

-

Treat cells with the nitropyrazole compound for various time points.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target signaling proteins (e.g., p-ERK, total ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

L-type Calcium Channel Blockade

Beyond their anticancer effects, certain nitropyrazole-containing compounds have shown activity as cardiovascular agents, specifically as L-type calcium channel blockers.

Mechanism Overview: A nitrophenyl-containing pyranopyrazole derivative has been identified as a potent vasorelaxant. Its mechanism of action is attributed to the blockade of L-type calcium channels.[9] These channels are crucial for the influx of calcium into vascular smooth muscle cells, which triggers contraction. By blocking these channels, the compound inhibits calcium influx, leading to vasodilation and a reduction in blood pressure.

Experimental Protocol:

-

Fluorescence-Based Calcium Influx Assay: A high-throughput method to measure intracellular calcium changes.[10][11]

-

Plate cells expressing L-type calcium channels (e.g., HEK293 cells) in a black-walled, clear-bottom 96-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Add the nitropyrazole compound at various concentrations.

-

Induce membrane depolarization and subsequent calcium influx using a high concentration of potassium chloride (KCl).

-

Measure the fluorescence intensity before and after depolarization using a fluorescence plate reader. A decrease in the fluorescence signal in the presence of the compound indicates blockade of calcium influx.

-

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of various nitropyrazole and related pyrazole derivatives against different cancer cell lines.

Table 1: Cytotoxicity of Nitropyrazole Derivatives

| Compound | Cell Line | Assay | IC50 / CC50 (µM) | Reference |

|---|---|---|---|---|

| 1-Methyl-4-nitropyrazole platinum complex | MCF-7 (Breast) | Cytotoxicity | Micromolar range | [12] |

| 1,3-Dinitropyrazole | Various rodent and human cell lines | Cytotoxicity | Strong cytotoxic effect | [13] |

| 3,4,5-Trinitropyrazole | Various rodent and human cell lines | Cytotoxicity | Strong cytotoxic effect |[13] |

Table 2: Cytotoxicity of Other Bioactive Pyrazole Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

|---|---|---|---|---|

| Pyrazole-benzoxazine hybrid 22 | MCF-7 (Breast) | Antiproliferative | 2.82 | [14] |

| Pyrazole-benzoxazine hybrid 22 | A549 (Lung) | Antiproliferative | 4.16 | [14] |

| Pyrazole-benzoxazine hybrid 23 | MCF-7 (Breast) | Antiproliferative | 3.14 | [14] |

| Pyrazole-benzoxazine hybrid 23 | A549 (Lung) | Antiproliferative | 6.28 | [14] |

| Pyrazolo[1,5-a]pyrimidine 8 | HeLa (Cervical) | Antiproliferative | 0.0248 | [14] |

| Pyrazolo[1,5-a]pyrimidine 9 | HeLa (Cervical) | Antiproliferative | 0.028 | [14] |

| 1H-Pyrazolo[3,4-d]pyrimidine 24 | A549 (Lung) | Anticancer | 8.21 | [14] |

| 1H-Pyrazolo[3,4-d]pyrimidine 24 | HCT116 (Colon) | Anticancer | 19.56 |[14] |

Conclusion

Nitropyrazoles represent a promising class of compounds with diverse and potent biological activities. Their mechanisms of action are multifaceted and highly dependent on the specific chemical structure of the derivative. In the context of cancer, the induction of ROS-mediated apoptosis and cell cycle arrest are key mechanisms. Furthermore, the discovery of nitropyrazole-containing compounds as L-type calcium channel blockers highlights their potential in cardiovascular medicine. The detailed experimental protocols and summarized quantitative data provided in this guide serve as a valuable resource for the continued investigation and development of nitropyrazoles as novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships to design more potent and selective compounds targeting specific biological pathways.

References

- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 2. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow cytometry with PI staining | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

Methodological & Application

Synthesis Protocol for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for 5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole, a potentially valuable building block in medicinal chemistry and agrochemical research. The trifluoromethyl and nitro functionalities on the pyrazole scaffold suggest its potential utility in the development of novel bioactive compounds.

Introduction

Pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Furthermore, the nitro group serves as a versatile synthetic handle for further functionalization. This protocol outlines a two-step synthesis of this compound, commencing with the synthesis of the pyrazole precursor followed by a regioselective nitration.

Materials and Methods

Step 1: Synthesis of 5-methyl-3-(trifluoromethyl)-1H-pyrazole

This procedure details the synthesis of the pyrazole precursor.

Experimental Protocol:

-

To a solution of 1,1,1-trifluoro-2,4-pentanedione (1 equivalent) in ethanol, hydrazine hydrate (1 equivalent) is added dropwise at room temperature with continuous stirring.

-

The reaction mixture is then cooled in an ice bath and stirred for an additional 3 hours.

-

Following the initial reaction period, the mixture is allowed to stir overnight at room temperature to ensure the completion of the cyclization.

-

The solvent is removed under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel to afford 5-methyl-3-(trifluoromethyl)-1H-pyrazole.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Volume/Mass |

| 1,1,1-Trifluoro-2,4-pentanedione | 154.09 | 0.1 | 15.41 g |

| Hydrazine hydrate | 50.06 | 0.1 | 5.01 g (4.86 mL) |

| Ethanol | - | - | 200 mL |

| Parameter | Value |

| Yield | 75-85% |

| Purity (by NMR) | >95% |

| Appearance | Colorless oil |

| ¹H NMR (CDCl₃, 400 MHz) | δ 2.35 (s, 3H, CH₃), 6.40 (s, 1H, CH), 10.5 (br s, 1H, NH) |